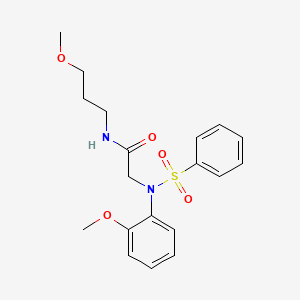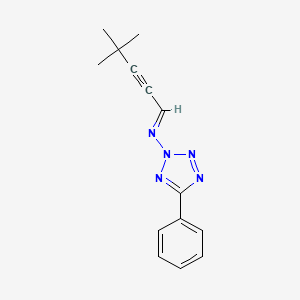![molecular formula C14H11F3N2O2S B3919149 N-(2-thienylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3919149.png)
N-(2-thienylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Übersicht
Beschreibung
N-(2-thienylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide, also known as TFPAA, is a compound that has been studied extensively for its potential use in scientific research. TFPAA is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating a variety of biological processes.
Wirkmechanismus
The mechanism of action of N-(2-thienylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide is not fully understood, but it is thought to act by binding to the active site of its target enzyme and inhibiting its activity. N-(2-thienylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to be a competitive inhibitor of protein kinase CK2, meaning that it competes with the enzyme's natural substrate for binding to the active site.
Biochemical and Physiological Effects:
N-(2-thienylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has a range of biochemical and physiological effects, including the inhibition of protein kinase CK2 activity. In addition, N-(2-thienylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to have anti-inflammatory and anti-tumor effects, making it a promising tool for investigating the role of CK2 in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-thienylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide in lab experiments is its specificity for protein kinase CK2, which allows researchers to investigate the role of this enzyme in a range of biological processes. However, one limitation of using N-(2-thienylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide is its relatively low potency compared to other CK2 inhibitors, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research involving N-(2-thienylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide, including investigating its potential as a therapeutic agent for diseases such as cancer and Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of N-(2-thienylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide and its effects on other biological processes beyond CK2 inhibition. Finally, the development of more potent and selective CK2 inhibitors may help to further elucidate the role of this enzyme in disease and provide new therapeutic options for patients.
Wissenschaftliche Forschungsanwendungen
N-(2-thienylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been used in a variety of scientific research applications, including as a tool for investigating the role of certain enzymes in biological processes. For example, N-(2-thienylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to inhibit the activity of the enzyme protein kinase CK2, which has been implicated in a range of diseases including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(thiophen-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c15-14(16,17)9-3-1-4-10(7-9)19-13(21)12(20)18-8-11-5-2-6-22-11/h1-7H,8H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWFCJZPBTUUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(3-bromobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B3919069.png)
![3-benzyl-5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919082.png)
![1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B3919086.png)
![N-(2-methoxyphenyl)-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B3919093.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919103.png)
![N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919107.png)


![N-{4-[(2-chloro-5-nitrobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B3919135.png)
![2-{[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B3919141.png)
![N-[4-(dimethylamino)phenyl]-8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3919162.png)

